molecular formula C39H80O3 B8018359 2,3-Dioctadecyl-sn-glycerol

2,3-Dioctadecyl-sn-glycerol

Cat. No.: B8018359
M. Wt: 597.0 g/mol
InChI Key: QEHCYTDFERPPPU-LDLOPFEMSA-N
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Description

2,3-Dioctadecyl-sn-glycerol is a synthetic lipid molecule characterized by the presence of two octadecyl (C18) chains attached to the glycerol backbone at the sn-2 and sn-3 positions. This compound is a type of diacylglycerol, which is a class of molecules that play significant roles in various biological processes, including signal transduction and membrane structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Dioctadecyl-sn-glycerol typically involves the esterification of glycerol with octadecanoic acid (stearic acid). One common method is the enzymatic synthesis using lipases, which are enzymes that catalyze the esterification reaction. For instance, the immobilized Rhizomucor miehei lipase can be used to achieve high enantiomeric purity of the product . The reaction conditions often include an excess of ethanol as a solvent, a specific molar ratio of reactants, controlled water content, and a temperature of around 25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using chemical catalysts or enzymatic methods. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial processes often employ continuous flow reactors to maintain optimal reaction conditions and achieve high yields.

Chemical Reactions Analysis

Types of Reactions

2,3-Dioctadecyl-sn-glycerol can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can convert the compound into different forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the properties of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under mild conditions to avoid over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to achieve reduction reactions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

2,3-Dioctadecyl-sn-glycerol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dioctadecyl-sn-glycerol involves its interaction with cellular membranes and proteins. As a diacylglycerol, it can act as a secondary messenger in signal transduction pathways, particularly those involving protein kinase C (PKC). The compound can modulate the activity of PKC by binding to its regulatory domain, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dioctadecyl-sn-glycerol: Similar in structure but with the octadecyl chains attached at the sn-1 and sn-2 positions.

    1,3-Dioctadecyl-sn-glycerol: Another isomer with the octadecyl chains at the sn-1 and sn-3 positions.

    2,3-Dioctadecyl-sn-glycerol: The compound , with octadecyl chains at the sn-2 and sn-3 positions.

Uniqueness

This compound is unique due to its specific structural configuration, which influences its physical and chemical properties. This configuration can affect its behavior in biological systems, such as its interaction with enzymes and cellular membranes. Compared to other isomers, this compound may exhibit different solubility, stability, and reactivity profiles .

Properties

IUPAC Name

(2R)-2,3-dioctadecoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3/t39-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHCYTDFERPPPU-LDLOPFEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@@H](CO)OCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H80O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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